Cas no 66659-65-2 (1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone)

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1,2-bis(3-fluorophenyl)-2-hydroxy-
- 3,3'-difluorobenzoin
- 1,2-bis(3-fluorophenyl)-2-hydroxyethanone
- 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone
- CHEMBL396977
- starbld0030694
- 1,2-Bis(3-fluorophenyl)-2-hydroxyethan-1-one
- 12-bis(3-fluorophenyl)-2-hydroxyethanone
- 66659-65-2
- BDBM50209422
- 1,2-bis(3-fluorophenyl)-2-hydroxyethanon
- PD179153
- SCHEMBL11382156
- 1,2-bis(3-fluorophenyl)-2-hydroxyethanone
-
- インチ: InChI=1S/C14H10F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H
- InChIKey: AELVPDSJUJGTJH-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)C(C(=O)C2=CC(=CC=C2)F)O
計算された属性
- せいみつぶんしりょう: 248.06488588g/mol
- どういたいしつりょう: 248.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905818-25g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 25g |
¥590.00 | 2022-12-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-5g |
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |
66659-65-2 | 98% | 5g |
¥106 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905818-100g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 100g |
¥1,778.00 | 2022-12-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-5g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 5g |
¥118.0 | 2023-09-05 | |
Ambeed | A1388530-5g |
1,2-Bis(3-fluorophenyl)-2-hydroxyethan-1-one |
66659-65-2 | 98% | 5g |
$28.0 | 2024-04-18 | |
1PlusChem | 1P01WK5U-5g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 5g |
$37.00 | 2024-04-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-25g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 25g |
¥478.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-100g |
1,2-bis(3-fluorophenyl)-2-hydroxyethanone |
66659-65-2 | 98% | 100g |
¥1428.0 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-25g |
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |
66659-65-2 | 98% | 25g |
¥423 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-100g |
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |
66659-65-2 | 98% | 100g |
¥1538 | 2023-09-08 |
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 関連文献
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Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanoneに関する追加情報
Introduction to 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone (CAS No. 66659-65-2) and Its Emerging Applications in Chemical Biology
1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 66659-65-2, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising characteristics in various biochemical and pharmaceutical applications. The presence of fluorine substituents in its structure enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug discovery and molecular recognition studies.
The molecular structure of 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone consists of a central acetyl group flanked by two 3-fluorophenyl rings. This arrangement imparts a high degree of rigidity to the molecule, which is advantageous for designing ligands with specific binding interactions. The fluorine atoms introduce electron-withdrawing effects, influencing the electronic properties of the aromatic rings and potentially modulating reactivity in biochemical pathways. Such structural features have made this compound an intriguing candidate for investigating its role in enzyme inhibition and signal transduction mechanisms.
In recent years, there has been growing interest in the development of fluorinated compounds for their potential applications in medicinal chemistry. The fluorine atom's ability to modify physicochemical properties such as lipophilicity, metabolic stability, and binding affinity has been widely exploited in the design of novel therapeutic agents. 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone exemplifies this trend, as its fluorinated aromatic system provides a versatile platform for further derivatization and optimization.
One of the most compelling aspects of 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone is its utility as a building block in synthetic chemistry. The hydroxyl group at the 2-position allows for further functionalization through esterification, etherification, or oxidation reactions, enabling the creation of diverse derivatives with tailored properties. These derivatives can then be screened for biological activity across various targets, including kinases, proteases, and transcription factors. The combination of fluorine and hydroxyl functionalities makes this compound particularly useful for developing molecules that require precise spatial orientation and electronic tuning.
Recent studies have highlighted the potential of 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone in modulating inflammatory pathways. In particular, its structural motif has been found to interact with certain enzymes involved in the production of pro-inflammatory cytokines. By targeting these pathways, compounds derived from 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone may offer therapeutic benefits in conditions such as arthritis or autoimmune disorders. The fluorine atoms enhance the compound's ability to penetrate biological membranes, improving its bioavailability and efficacy.
The role of fluorinated compounds in anticancer therapy has also been extensively explored. 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone has been investigated as a precursor for synthesizing kinase inhibitors that disrupt cancer cell proliferation. Its rigid aromatic core provides a scaffold that can be modified to achieve high selectivity against specific oncogenic kinases. Additionally, the hydroxyl group can be functionalized to introduce pharmacophores that enhance binding affinity and reduce off-target effects.
Another area where 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone shows promise is in the development of fluorescent probes for bioimaging applications. Fluorinated aromatic compounds are known for their strong fluorescence emissions when excited by UV light. By incorporating this compound into molecular probes, researchers can visualize biological processes with high sensitivity and resolution. Such probes have been instrumental in studying dynamic cellular events such as protein-protein interactions and metabolic pathways.
The synthesis of 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 3-fluoroiodobenzene or 3-fluoronitrobenzene, palladium-catalyzed cross-coupling reactions can be employed to construct the aromatic system. Subsequent reduction and functionalization steps yield the desired ketone structure. These synthetic routes are scalable and compatible with industrial production standards, making it feasible to produce large quantities of this compound for research and commercial purposes.
The chemical biology community continues to uncover new applications for 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone, underscoring its importance as a versatile molecular tool. Its ability to serve as a scaffold for drug discovery, a probe for bioimaging, and a building block for synthetic chemistry positions it as a cornerstone compound in modern chemical biology research. As methodologies for fluorine incorporation continue to advance, the potential applications of this compound are expected to expand even further.
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